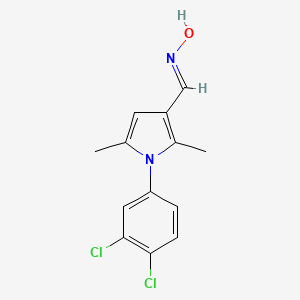

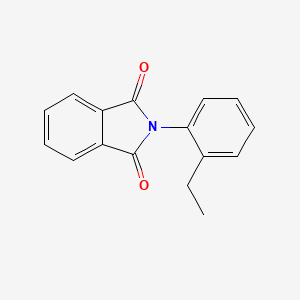

![molecular formula C23H22N6O B5525454 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves intricate steps that typically include the formation of pyrazolo[3,4-d]pyrimidines, a class to which our compound closely relates. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been demonstrated through reactions that utilize a range of starting materials and conditions, emphasizing the importance of specific substituents for the activity and properties of the final compounds (Chern et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine often features hydrogen bonding, which can significantly influence their crystalline structure and solubility. For example, studies have shown that N4-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives can form stoichiometric hydrates and crystallize in various forms depending on the presence of hydrates and the nature of substituents, highlighting the diversity in molecular structure within this compound class (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines and similar compounds exhibit a wide range of chemical reactivities depending on their specific functional groups. They can undergo cyclocondensation reactions, nucleophilic substitutions, and interactions with various reagents to produce a diverse array of heterocyclic compounds. The chemical properties of these molecules are significantly influenced by the presence of substituents like the piperazinyl and naphthoyl groups, which can affect their reactivity and the type of reactions they undergo (Mekky et al., 2021).

Physical Properties Analysis

The physical properties of heterocyclic compounds such as 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine, including solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined by the molecular structure and the nature of functional groups present. For instance, the hydration status of similar compounds has been shown to impact their crystalline form and, consequently, their physical properties (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidines and related compounds, including acidity, basicity, and reactivity towards different chemical agents, are influenced by their structural features. These properties play a crucial role in their biological activity and potential applications in various fields. Research has indicated that the introduction of specific substituents can significantly alter the chemical behavior of these molecules, affecting their potential uses and interactions with biological systems (Chern et al., 2004).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Evaluation

Functional Alpha 1-Adrenoceptor Antagonists : Research involving arylpiperazines identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists highlights the utility of related compounds in developing treatments for conditions associated with the human lower urinary tract. The study emphasizes the structure-affinity relationships crucial for achieving high selectivity and potency (Elworthy et al., 1997).

Sonochemical Synthesis of Pyrazolo[1,5-a]pyrimidines : Utilizing ultrasound irradiation, pyrazolo[1,5-a]pyrimidines were synthesized, demonstrating the method's advantages in terms of simplicity, mild conditions, and efficiency. This underscores the compound's role in facilitating rapid and environmentally friendly chemical syntheses (Buriol et al., 2013).

Antimicrobial and Antifungal Activities : Novel synthetic routes to pyrimidines, pyrazoles, and other heterocyclic compounds using 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine as a precursor have been developed, with some compounds showing promising antimicrobial activities. This highlights the potential for these compounds in the development of new antimicrobial agents (El Azab & Khaled, 2015).

Antienteroviral Agents : Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against enteroviruses. This research suggests the potential for developing specific antiviral therapies based on these compounds (Chern et al., 2004).

Antibacterial Activity : Synthesis of pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity has been reported. The study of their interaction with plasma proteins provides insights into the molecular basis of their antibacterial properties (He et al., 2020).

Anticancer Activity : The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlights the therapeutic potential of these compounds in cancer treatment (Mallesha et al., 2012).

Eigenschaften

IUPAC Name |

[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-17-8-9-29(26-17)22-15-21(24-16-25-22)27-10-12-28(13-11-27)23(30)20-7-6-18-4-2-3-5-19(18)14-20/h2-9,14-16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULYDFNXUQQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)